

An In-Depth Technical Guide to the Spectral Characterization of Ethyl Heptafluorobutyrylacetate

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Compound of Interest

Compound Name: Ethyl heptafluorobutyrylacetate

Cat. No.: B1362859

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Abstract

Ethyl heptafluorobutyrylacetate (CAS 336-62-9) is a fluorinated β -keto ester of significant interest in synthetic chemistry, valued for its utility in creating complex fluorinated molecules for pharmaceutical and materials science applications. A precise understanding of its molecular structure is paramount for its effective use. This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. We delve into the causal basis for the observed spectral features, offering field-proven insights into data interpretation and presenting robust, self-validating experimental protocols for data acquisition.

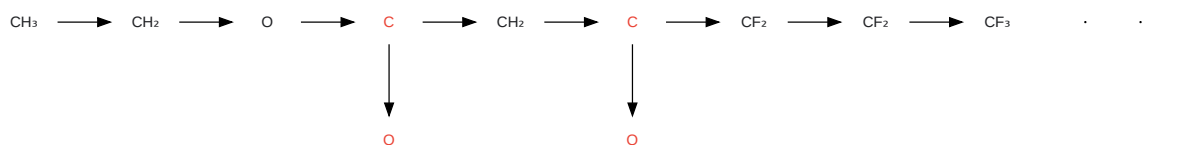
Molecular Structure and Physicochemical Properties

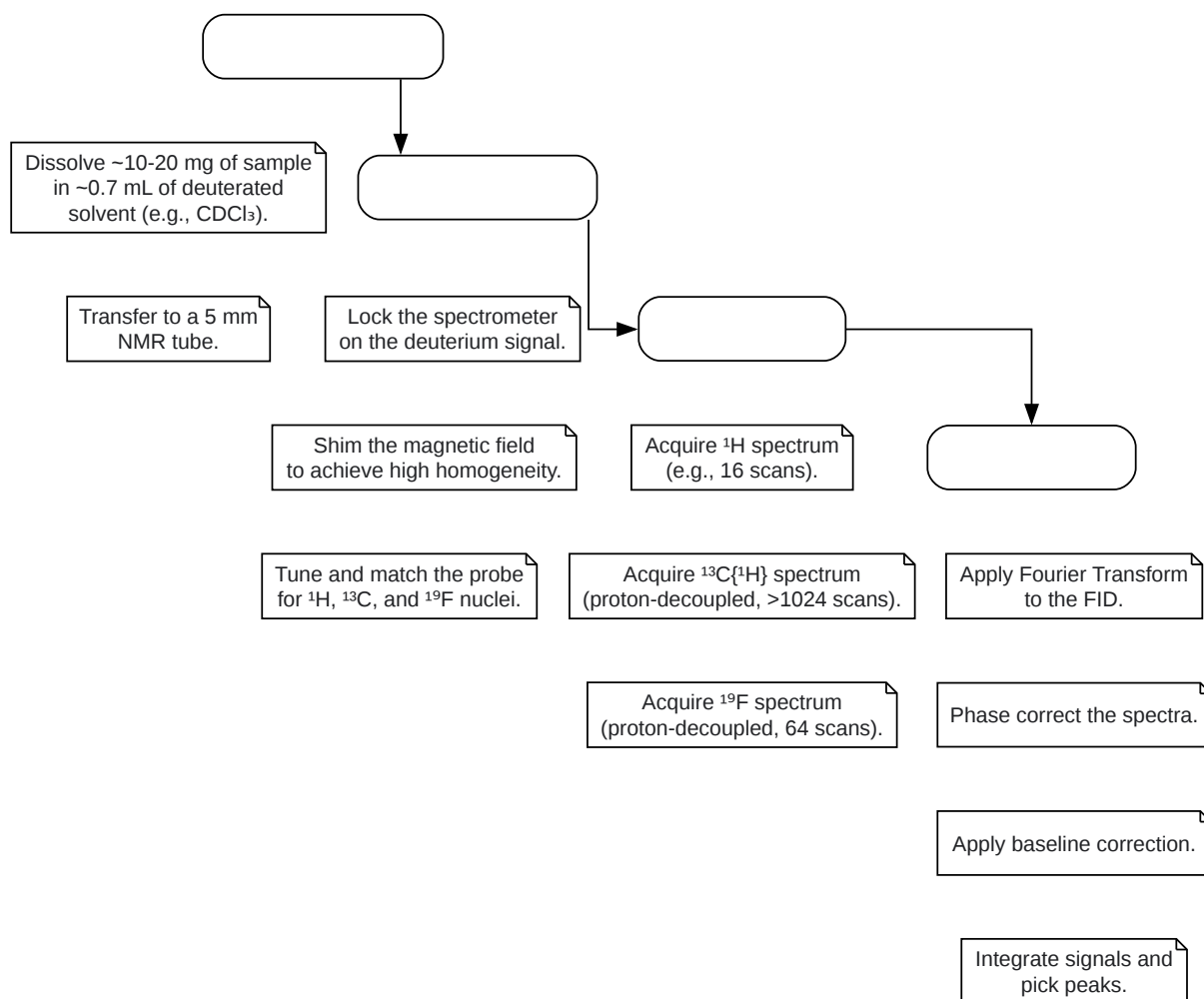
Ethyl heptafluorobutyrylacetate possesses a unique structure combining a flexible ethyl ester group, a reactive β -dicarbonyl system, and a sterically demanding, electron-withdrawing heptafluorobutyl chain. This combination dictates its chemical reactivity and is clearly elucidated by the spectroscopic methods detailed herein.

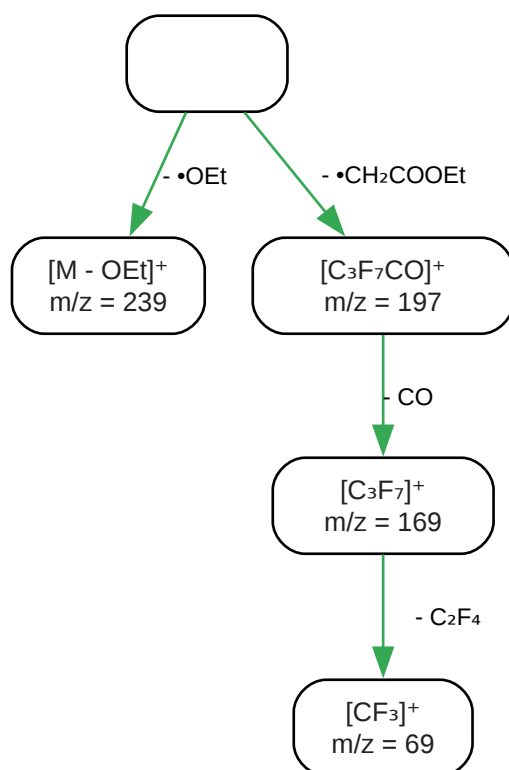
- Chemical Formula: $C_8H_7F_7O_3$

- Molecular Weight: 284.13 g/mol [\[1\]](#)
- IUPAC Name: Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate

The presence of the β -dicarbonyl moiety allows for keto-enol tautomerism. While the equilibrium in solution can be influenced by the solvent, the following analyses are based on the predominant keto form.







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References

- 1. Ethyl heptafluorobutanoylacetate [webbook.nist.gov]
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